REACTION_SMILES
|
[CH2:1]([N:2]([CH2:3][CH3:17])[CH2:4][C:5]#[C:6][CH:7]([CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[O:13][C:14]([CH3:15])=[O:16])[CH3:18].[N:19]#[C:20][Br:21]>>[CH2:4]([C:5]#[C:6][CH:7]([CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[O:13][C:14]([CH3:15])=[O:16])[Br:21]
|
Name
|
CCCCCC(C#CCN(CC)CC)OC(C)=O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCC(C#CCN(CC)CC)OC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#CBr
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCC(C#CCBr)OC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:1]([N:2]([CH2:3][CH3:17])[CH2:4][C:5]#[C:6][CH:7]([CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[O:13][C:14]([CH3:15])=[O:16])[CH3:18].[N:19]#[C:20][Br:21]>>[CH2:4]([C:5]#[C:6][CH:7]([CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[O:13][C:14]([CH3:15])=[O:16])[Br:21]
|
Name
|
CCCCCC(C#CCN(CC)CC)OC(C)=O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCC(C#CCN(CC)CC)OC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#CBr
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCC(C#CCBr)OC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:1]([N:2]([CH2:3][CH3:17])[CH2:4][C:5]#[C:6][CH:7]([CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[O:13][C:14]([CH3:15])=[O:16])[CH3:18].[N:19]#[C:20][Br:21]>>[CH2:4]([C:5]#[C:6][CH:7]([CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[O:13][C:14]([CH3:15])=[O:16])[Br:21]
|
Name
|
CCCCCC(C#CCN(CC)CC)OC(C)=O
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCC(C#CCN(CC)CC)OC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#CBr
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCC(C#CCBr)OC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |